![molecular formula C8H7ClN4 B2818503 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine CAS No. 150012-97-8](/img/structure/B2818503.png)
4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its fused ring structure, which includes a pyrrole ring and a purine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including chlorination, cyclization, and dehydrogenation to form the desired compound . The reaction conditions often include the use of strong bases, such as sodium ethoxide, and solvents like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to be an efficient method for producing pyrrolopyrimidine derivatives . The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride: Used for chlorination reactions.
Potassium Osmate Hydrate and Sodium Periodate: Used for oxidation reactions to introduce aldehyde groups.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolopyrimidines, while oxidation reactions can produce aldehyde-containing derivatives .
科学研究应用
4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anticancer properties and potential use in the treatment of other diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation . This makes it a promising candidate for the development of anticancer drugs and other therapeutic agents.
相似化合物的比较
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with similar structural features.
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones: Compounds with a similar fused ring structure but different functional groups.
Uniqueness
4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine is unique due to its specific ring fusion and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity
属性
IUPAC Name |
1-chloro-7,8-dihydro-6H-purino[7,8-a]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-6-8(11-4-10-7)12-5-2-1-3-13(5)6/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWWBDHWKHZERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(N2C1)C(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2H-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2818420.png)
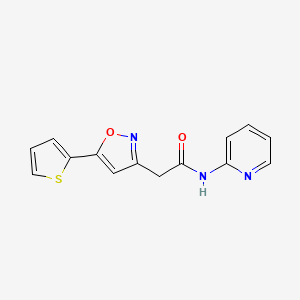
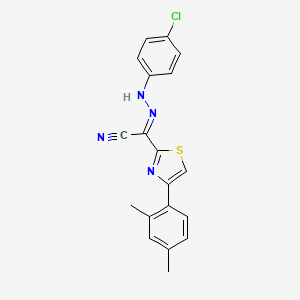
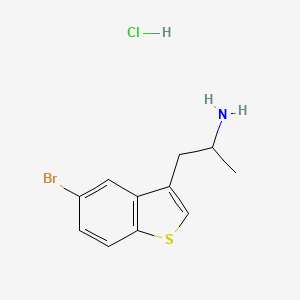
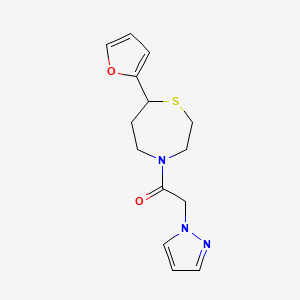
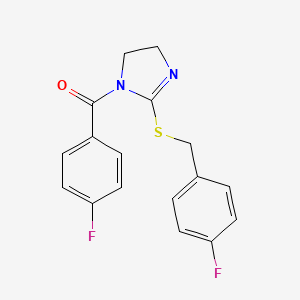
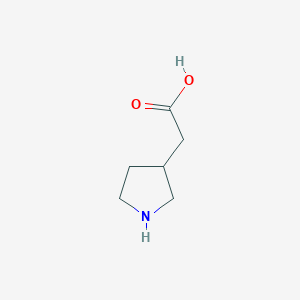
![methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2818430.png)
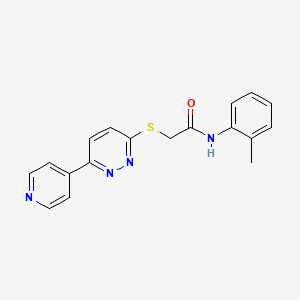
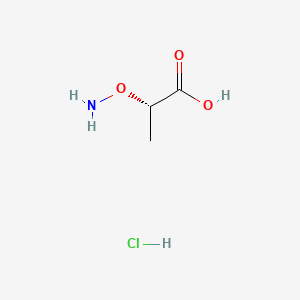
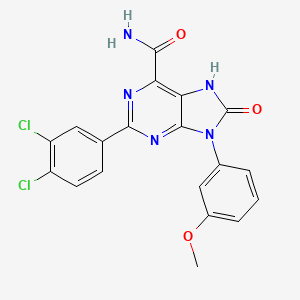
![2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE](/img/structure/B2818436.png)
![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/new.no-structure.jpg)
![N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2818443.png)
